1-(6-Aminopyridin-2-yl)prop-2-yn-1-one
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Overview
Description
1-(6-Aminopyridin-2-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C₈H₆N₂O and a molecular weight of 146.15 g/mol . It is characterized by the presence of an aminopyridine group attached to a propynone moiety. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminopyridin-2-yl)prop-2-yn-1-one typically involves the reaction of 6-aminopyridine with propargyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Aminopyridin-2-yl)prop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the propynone moiety to a propenone or propanol derivative.
Substitution: The aminopyridine group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the propynone moiety.
Reduction: Reduced forms such as propenone or propanol derivatives.
Substitution: Various substituted aminopyridine derivatives.
Scientific Research Applications
1-(6-Aminopyridin-2-yl)prop-2-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Aminopyridin-2-yl)prop-2-yn-1-one involves its interaction with specific molecular targets. The aminopyridine group can form hydrogen bonds with biological molecules, while the propynone moiety can participate in covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(6-Aminopyridin-3-yl)prop-2-yn-1-one: Similar structure but with the amino group at the 3-position.
1-(6-Aminopyridin-4-yl)prop-2-yn-1-one: Similar structure but with the amino group at the 4-position.
Uniqueness
1-(6-Aminopyridin-2-yl)prop-2-yn-1-one is unique due to the specific positioning of the amino group at the 2-position, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .
Properties
Molecular Formula |
C8H6N2O |
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Molecular Weight |
146.15 g/mol |
IUPAC Name |
1-(6-aminopyridin-2-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C8H6N2O/c1-2-7(11)6-4-3-5-8(9)10-6/h1,3-5H,(H2,9,10) |
InChI Key |
STJGTKHGSBKBLT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1=NC(=CC=C1)N |
Origin of Product |
United States |
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